molecular formula C16H28O5S B12559761 Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate CAS No. 143024-29-7

Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate

Cat. No.: B12559761
CAS No.: 143024-29-7
M. Wt: 332.5 g/mol
InChI Key: UTKMTDGHXLDGLI-UHFFFAOYSA-N
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Description

Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate: is an organic compound with the molecular formula C16H28O5S It is a methyl ester derivative of tetradecynoic acid, featuring a methanesulfonyl group attached to the 14th carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate typically involves the esterification of 12-tetradecynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The methanesulfonyl group is introduced via the reaction of the resulting ester with methanesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products include sulfonamides or sulfonates.

    Reduction: Products include alkenes or alkanes.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

Scientific Research Applications

Chemistry: Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate cellular processes involving sulfonate esters.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate involves the cleavage of the methanesulfonyl group, which can react with nucleophiles in the cellular environment. This reaction can modify proteins and other biomolecules, affecting their function and activity . The compound’s alkyne group can also participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules.

Comparison with Similar Compounds

    Methyl 12-methyltetradecanoate: A methyl ester of a similar fatty acid but without the alkyne and methanesulfonyl groups.

    Methyl 14-hydroxytetradec-12-ynoate: Similar structure but with a hydroxyl group instead of a methanesulfonyl group.

Uniqueness: Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate is unique due to the presence of both an alkyne and a methanesulfonyl group, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

143024-29-7

Molecular Formula

C16H28O5S

Molecular Weight

332.5 g/mol

IUPAC Name

methyl 14-methylsulfonyloxytetradec-12-ynoate

InChI

InChI=1S/C16H28O5S/c1-20-16(17)14-12-10-8-6-4-3-5-7-9-11-13-15-21-22(2,18)19/h3-10,12,14-15H2,1-2H3

InChI Key

UTKMTDGHXLDGLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC#CCOS(=O)(=O)C

Origin of Product

United States

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